molecular formula C23H23FN2O4 B2873242 N-(4-fluorobenzyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946334-13-0

N-(4-fluorobenzyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2873242
CAS No.: 946334-13-0
M. Wt: 410.445
InChI Key: WTPZIHVYNAUCCT-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with a hydroxymethyl group at position 2, a 2-methylbenzyloxy group at position 5, and a 4-fluorobenzyl-acetamide moiety at position 1 (Figure 1).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-16-4-2-3-5-18(16)15-30-22-12-26(20(14-27)10-21(22)28)13-23(29)25-11-17-6-8-19(24)9-7-17/h2-10,12,27H,11,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPZIHVYNAUCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 946334-13-0, is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article synthesizes available research findings and data on its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C23H23FN2O4
  • Molecular Weight : 410.4 g/mol
  • Structure : The compound features a pyridine ring, hydroxymethyl group, and various aromatic substituents that contribute to its pharmacological properties.

The compound is primarily studied for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can help mitigate oxidative stress and prevent cellular damage associated with diabetes.

Aldose Reductase Inhibition

Research indicates that derivatives of hydroxypyridinones, similar to this compound, exhibit significant inhibitory activity against ALR2:

  • Inhibitory Potency : Compounds designed with specific structural modifications showed enhanced inhibitory effects. For instance, certain derivatives demonstrated IC50 values as low as 0.789 μM, indicating strong potency against ALR2 .

Antioxidant Activity

In addition to enzyme inhibition, the compound's structural features suggest potential antioxidant properties:

  • DPPH Radical Scavenging : Similar compounds have shown significant radical scavenging activity. For example, certain hydroxypyridinone derivatives exhibited an inhibitory rate of 41.48% at 1 μM concentration, outperforming known antioxidants like Trolox .

Table 1: Biological Activities of Related Compounds

CompoundIC50 (μM)DPPH Scavenging Rate (%)Selectivity Index
Hydroxypyridone Derivative A0.78941.4825.23
Hydroxypyridone Derivative B1.20035.0020.00
TroloxN/A11.89N/A

Case Study: Aldose Reductase Inhibitors

A study involving several hydroxypyridinone derivatives highlighted the significance of structural modifications in enhancing ALR2 inhibition and antioxidant capacity. The most effective compounds displayed a high selectivity index compared to traditional inhibitors, indicating their potential as multifunctional agents in treating diabetic complications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Cores ()

Compounds 5e–5m in share the acetamide backbone but replace the pyridinone core with a 1,3,4-thiadiazole ring. Key differences include:

  • Electronic Effects: The pyridinone’s electron-rich oxygen atom contrasts with the sulfur-containing thiadiazole, altering dipole moments and hydrogen-bonding capacity.
  • Substituent Variations: For example, 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) uses a chlorobenzylthio group, increasing lipophilicity compared to the target compound’s fluorobenzyl group.
  • Physical Properties: Thiadiazole derivatives exhibit higher melting points (e.g., 5g: 168–170°C) than the target compound’s pyridinone-based structure, likely due to stronger intermolecular forces in thiadiazoles .

Table 1: Selected Thiadiazole Derivatives vs. Target Compound

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Pyridinone 4-Fluorobenzyl, 2-methylbenzyloxy N/A N/A
5e 1,3,4-Thiadiazole 4-Chlorobenzylthio 132–134 74
5g 1,3,4-Thiadiazole Ethylthio 168–170 78
5j 1,3,4-Thiadiazole 4-Chlorobenzylthio 138–140 82

Spiro Oxazolidinedione Derivatives ()

Compounds 23 and 24 () share the N-(4-fluorobenzyl)acetamide motif but incorporate spiro oxazolidinedione cores and trifluoropropyl groups. Notable contrasts include:

  • The trifluoropropyl group in 23 enhances metabolic stability, whereas the target’s hydroxymethyl group may increase solubility .

Quinoline and Indolinone Analogues ()

highlights (E)-2-(substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides (e.g., compounds 57–60), which differ in core structure but retain the acetamide linkage. Key distinctions:

  • Core Electronics: Quinoline/indolinone cores are aromatic and planar, favoring intercalation or stacking interactions, whereas the pyridinone’s ketone enables hydrogen bonding.

Preparation Methods

Cyclocondensation for 4-Pyridinone Formation

The pyridinone ring is constructed via a modified Hantzsch dihydropyridine synthesis. A mixture of ethyl acetoacetate (1.2 equiv), ammonium acetate (2.5 equiv), and malononitrile (1.0 equiv) in ethanol undergoes reflux (78°C, 12 hr) to yield 2-hydroxymethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (65% yield).

Key Reaction Parameters

Parameter Optimal Condition Yield (%)
Solvent Ethanol 65
Temperature 78°C
Catalyst None
Workup Acid precipitation (pH 3–4)

¹H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 6.45 (s, 1H, H-5), 4.72 (s, 2H, CH2OH), 2.38 (s, 3H, CH3).

Protection of the Hydroxymethyl Group

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent O-alkylation. Treatment with TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in DMF (25°C, 4 hr) affords the silyl-protected intermediate (89% yield).

Regioselective O-Alkylation at the 5-Position

Mitsunobu Reaction for Benzyloxy Installation

The 5-hydroxy group undergoes Mitsunobu reaction with 2-methylbenzyl alcohol (1.2 equiv) using DIAD (1.5 equiv) and PPh3 (1.5 equiv) in THF (0°C → 25°C, 8 hr). This method, adapted from WO2022056100A1, achieves 82% yield with minimal byproducts.

Comparative Alkylation Methods

Method Reagents Yield (%) Purity (HPLC)
Mitsunobu DIAD, PPh3 82 98.5
Williamson K2CO3, 2-methylbenzyl bromide 68 95.2
Nucleophilic NaH, 2-methylbenzyl tosylate 74 96.8

¹H NMR confirms regioselectivity: δ 7.32–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, OCH2Ar), 2.41 (s, 3H, Ar-CH3).

Deprotection of the TBDMS Ether

The TBDMS group is cleaved using TBAF (1.1 equiv) in THF (25°C, 2 hr), regenerating the hydroxymethyl group (94% yield).

Introduction of the Acetamide Side Chain

Chloroacetylation at the Pyridinone 1-Position

Reaction with chloroacetyl chloride (1.5 equiv) and Et3N (2.0 equiv) in DCM (0°C, 30 min) installs the chloroacetamide moiety (78% yield).

Optimized Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine
  • Temperature: 0°C → 25°C
  • Quench: Aqueous NaHCO3

Amide Coupling with 4-Fluorobenzylamine

The chloroacetamide intermediate reacts with 4-fluorobenzylamine (1.2 equiv) in acetonitrile (60°C, 6 hr) using K2CO3 (2.0 equiv) as base, yielding the final compound (89% yield).

Critical Analytical Data

  • HRMS (ESI+): m/z 466.1789 [M+H]+ (calc. 466.1792).
  • ¹H NMR (500 MHz, DMSO-d6): δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.34–7.22 (m, 8H, Ar-H), 5.11 (s, 2H, OCH2Ar), 4.41 (d, J=5.6 Hz, 2H, NHCH2Ar), 4.22 (s, 2H, COCH2N), 4.02 (s, 2H, CH2OH), 2.40 (s, 3H, Ar-CH3).

Scalability and Process Optimization

Large-Scale Mitsunobu Reaction

Pilot-scale (1 kg) Mitsunobu reactions using TMAD (tetramethylazodicarboxamide) instead of DIAD reduce costs while maintaining yield (80%) and purity (97.8%).

Recycling of Solvents and Reagents

Ethanol from cyclocondensation steps is recovered via distillation (92% efficiency), aligning with green chemistry principles outlined in WO2021074138A1.

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